molecular formula C9H10ClN3 B13877763 2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine

2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine

Cat. No.: B13877763
M. Wt: 195.65 g/mol
InChI Key: RHXHOQNZGZNRDP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine is a chemical compound that belongs to the class of pyrazolines This compound is characterized by the presence of a chlorophenyl group attached to a dihydropyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the dihydropyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of phase-transfer catalysts and other advanced techniques can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole and dihydropyrazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-iodooctane
  • 2-Chloro-3-methylpentane
  • 1-Chloro-4-ethylcyclohexane

Uniqueness

2-(2-Chlorophenyl)-3,4-dihydropyrazol-5-amine is unique due to its specific dihydropyrazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

2-(2-chlorophenyl)-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C9H10ClN3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12-13/h1-4H,5-6H2,(H2,11,12)

InChI Key

RHXHOQNZGZNRDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1N)C2=CC=CC=C2Cl

Origin of Product

United States

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